tert-butyl N-(4-oxopentyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-oxopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPVDPOAWGNEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Oxopentanal
4-Oxopentanal is reacted with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride. This method yields 4-oxopentylamine with moderate efficiency:
| Reaction Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 4-Oxopentanal | 1.0 equiv | Methanol, rt, 24 h | 55–60 |
| Ammonium acetate | 2.0 equiv | ||
| NaBH3CN | 1.5 equiv |
The product is purified via vacuum distillation or column chromatography.
Hydrolysis of 4-Oxopentanenitrile
4-Oxopentanenitrile undergoes hydrolysis under acidic or basic conditions to yield 4-oxopentanoic acid, followed by Curtius rearrangement to generate the amine. This method is less favored due to lower yields (~40%) and side-product formation.
Carbamate Formation via Reaction with tert-Butyl Chloroformate
The synthesized 4-oxopentylamine is treated with Boc-Cl in the presence of a base to form the target carbamate:
| Component | Quantity | Conditions | Yield (%) |
|---|---|---|---|
| 4-Oxopentylamine | 1.0 equiv | Dichloromethane, 0°C→rt | 85–90 |
| Boc-Cl | 1.2 equiv | ||
| Triethylamine | 2.5 equiv |
The reaction is quenched with water, and the product is extracted, dried, and purified via recrystallization (hexane/ethyl acetate).
Alternative Synthetic Routes
Oxidation of Alcohol Precursors
A secondary alcohol, such as 4-hydroxypentylamine, is oxidized to the ketone post-carbamate formation. For example:
-
Protect 4-hydroxypentylamine with Boc-Cl.
-
Oxidize the alcohol to a ketone using pyridinium chlorochromate (PCC) in dichloromethane.
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Boc protection | Boc-Cl, Et₃N | 0°C→rt, 12 h | 88 |
| Oxidation | PCC | DCM, rt, 4 h | 78 |
This route avoids handling unstable 4-oxopentylamine but requires stringent control over oxidation conditions.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer during the Boc protection step:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 85% | 92% |
| Purity | 95% | 99% |
Flow systems reduce side reactions and improve consistency, making them ideal for large-scale production.
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency of key approaches:
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Reductive Amination | Simple, one-pot | Low yield of precursor | 55–60 |
| Hydrolysis of Nitrile | Uses stable nitrile precursor | Multi-step, low yield | 40 |
| Alcohol Oxidation | Stable intermediates | Requires oxidation step | 78 |
| Flow Chemistry | High scalability | High initial equipment cost | 92 |
The Boc protection step consistently delivers high yields (>85%), making it the most reliable stage across all methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(4-oxopentyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-butyl N-(4-oxopentyl)carbamate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are important intermediates in organic synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action for tert-butyl N-(4-oxopentyl)carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation, resulting in a carbamic acid. Decarboxylation of the carbamic acid leads to the formation of the free amine. This mechanism is crucial for its role in enzyme inhibition and other biochemical processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Differences and Implications
Flexibility vs. Rigidity :
- The linear 4-oxopentyl chain in the target compound offers conformational flexibility, enhancing its adaptability in binding interactions compared to rigid bicyclic (e.g., bicyclo[4.1.0]heptane ) or cyclic (e.g., cyclopentyl ) analogs.
Reactivity of Oxo Group: The ketone group at C4 increases electrophilicity, making it prone to nucleophilic attacks (e.g., Grignard reactions or reductive amination), unlike hydroxyl or cyano substituents in analogs like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate or tert-butyl N-(4-cyanooxan-4-yl)carbamate .
Polarity and Solubility :
- Hydroxy-substituted derivatives (e.g., cyclopentyl or piperidinyl carbamates ) exhibit higher polarity and aqueous solubility than the oxo-containing target compound, which may limit its bioavailability.
Synthetic Utility :
- Boc-protected amines in bicyclic systems (e.g., 3-azabicyclo[4.1.0]heptane ) are often used in constrained peptide mimics, whereas the linear oxopentyl derivative is more suited for flexible linker applications.
Crystallographic and Analytical Insights
- Programs like SHELXL and SIR97 (–2) are critical for resolving crystal structures of carbamate derivatives. For example, tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate (CAS 2090270-00-9) with a cyclopentane-oxo-cyano framework would require similar refinement tools to analyze bond lengths and angles .
Biological Activity
Overview
Tert-butyl N-(4-oxopentyl)carbamate is a chemical compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a tert-butyl group linked to a carbamate moiety and a 4-oxopentyl chain, which contribute to its unique properties and reactivity.
Chemical Structure
The molecular formula of this compound is C₁₁H₂₃N₁O₄, with a molecular weight of approximately 231.31 g/mol. The structural composition allows for diverse chemical interactions, making it an interesting subject for both synthetic and medicinal chemistry research.
Preliminary studies suggest that this compound may function as a prodrug , where enzymatic cleavage of the carbamate group releases an active compound capable of interacting with various biological targets. This mechanism could enhance drug bioavailability while minimizing side effects, making it a candidate for targeted drug delivery systems.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Initial investigations have shown that the compound may possess antimicrobial activity, potentially useful in treating infections.
- Anticancer Potential : There is ongoing research into its anticancer properties, with studies suggesting that it may inhibit cancer cell proliferation through specific molecular pathways.
- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in inhibiting specific biochemical pathways relevant to disease states .
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various carbamates, this compound showed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| tert-butyl N-(5-methoxy-4-oxopentyl)carbamate | 16 | Escherichia coli |
Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cell viability reduction in breast cancer (MCF-7) and prostate cancer (PC-3) cells.
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| MCF-7 | 15 | 24 |
| PC-3 | 20 | 48 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
